molecular formula C21H25N3O3 B4426727 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide

Cat. No. B4426727
M. Wt: 367.4 g/mol
InChI Key: JPGVLYICTUFOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide, also known as A-317491, is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals, and A-317491 has been studied for its potential use in the treatment of chronic pain.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide is a selective antagonist of the P2X3 and P2X2/3 receptors. These receptors are involved in the transmission of pain signals. By blocking these receptors, this compound reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects
This compound has been shown to reduce pain in animal models of neuropathic pain, inflammatory pain, and visceral pain. It has also been shown to reduce bladder overactivity and cough. This compound has been found to be well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide is a useful tool for studying the role of P2X3 and P2X2/3 receptors in pain transmission. It is selective for these receptors, which allows for more specific studies. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide. One area of interest is the development of more potent and selective P2X3 and P2X2/3 receptor antagonists. Another area of interest is the study of the role of P2X3 and P2X2/3 receptors in other conditions, such as itch and migraine. Additionally, there is interest in the development of this compound analogs with improved solubility and stability.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-3-ethoxybenzamide has been studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and visceral pain. This compound has also been studied for its potential use in the treatment of other conditions, such as bladder overactivity and cough.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-3-27-18-8-6-7-17(15-18)21(26)22-19-9-4-5-10-20(19)24-13-11-23(12-14-24)16(2)25/h4-10,15H,3,11-14H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPGVLYICTUFOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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